molecular formula C22H24N4O4 B14117809 N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide CAS No. 1223880-71-4

N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide

Cat. No.: B14117809
CAS No.: 1223880-71-4
M. Wt: 408.4 g/mol
InChI Key: RBZDKSBAVDMECH-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is known for its biological activity and pharmaceutical relevance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Acetylamino Group: This step involves the acetylation of an amino group, often using acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the Phenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide
  • Acetamide, N-(4-aminophenyl)
  • N-(4-Acetylamino-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyramide

Uniqueness

N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide stands out due to its unique combination of functional groups and the presence of the quinazoline core. This structure imparts specific chemical and biological properties that can be leveraged for various applications.

Properties

CAS No.

1223880-71-4

Molecular Formula

C22H24N4O4

Molecular Weight

408.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-[3-(2-methylpropyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C22H24N4O4/c1-14(2)12-26-21(29)18-6-4-5-7-19(18)25(22(26)30)13-20(28)24-17-10-8-16(9-11-17)23-15(3)27/h4-11,14H,12-13H2,1-3H3,(H,23,27)(H,24,28)

InChI Key

RBZDKSBAVDMECH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C

Origin of Product

United States

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